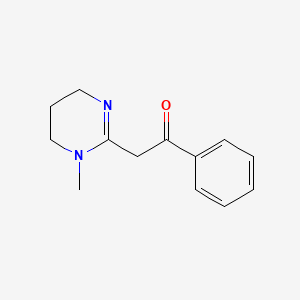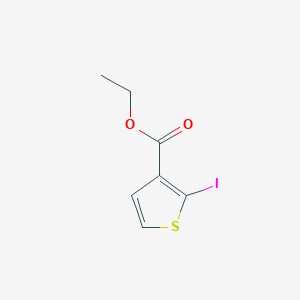![molecular formula C8H6Cl2N2 B13124792 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
4,7-Dichloro-2-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms at positions 4 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,7-dichloro-2-nitroaniline with formic acid under reflux conditions. The nitro group is reduced, and the resulting intermediate undergoes cyclization to form the desired benzimidazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and different nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) and solvents such as ethanol are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,7-Dichloro-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new drugs.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein production .
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the chlorine atoms, resulting in different chemical properties and biological activities.
4,7-Dichlorobenzimidazole: Lacks the methyl group, which may affect its reactivity and biological effects.
2-Chloro-4,7-dimethylbenzimidazole: Contains an additional methyl group, leading to variations in its chemical behavior.
Uniqueness: The presence of both chlorine atoms and a methyl group in 4,7-Dichloro-2-methyl-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6Cl2N2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
4,7-dichloro-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) |
InChI Key |
TVRZMZFFDFZVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)











